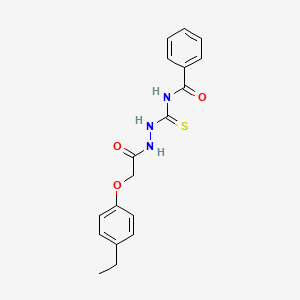
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide” is a complex organic compound. It contains an ethylphenoxy group, an acetyl group, a benzoyl group, and a thiosemicarbazide group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact synthesis pathway would depend on the starting materials and the specific arrangement of the groups in the final compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the ethylphenoxy, acetyl, benzoyl, and thiosemicarbazide groups suggests that it could participate in a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific structure .
Applications De Recherche Scientifique
Anticancer Properties
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing potential as a cytotoxic agent. Mechanistic studies suggest interference with cell cycle progression and induction of apoptosis. Further exploration is needed to optimize its efficacy and safety profile .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Researchers are exploring its potential as a novel antibiotic or synergistic agent in combination therapies .
Anti-inflammatory Effects
Studies indicate that 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a candidate for treating inflammatory diseases .
Cardiovascular Applications
Researchers have investigated the compound’s impact on cardiovascular health. It shows vasodilatory effects by enhancing nitric oxide release. Additionally, it may inhibit platelet aggregation, making it relevant for cardiovascular disease management .
Neuroprotective Potential
Preliminary studies suggest that 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide may protect neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it an interesting candidate for neuroprotective drug development .
Chemical Biology and Drug Design
The compound serves as a valuable scaffold for designing novel bioactive molecules. Medicinal chemists explore its derivatives to create analogs with improved pharmacokinetic properties and target specificity. Rational drug design efforts focus on optimizing its interactions with specific protein targets .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQCJJNZUVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


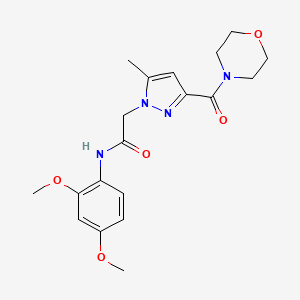
![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)
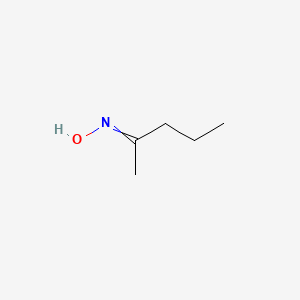
![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)
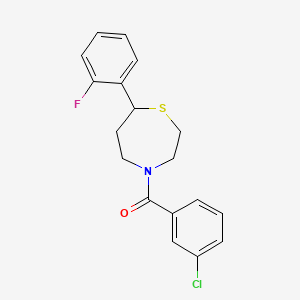
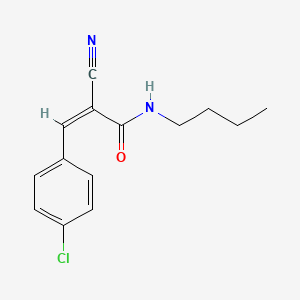
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)
methanone](/img/structure/B2534802.png)
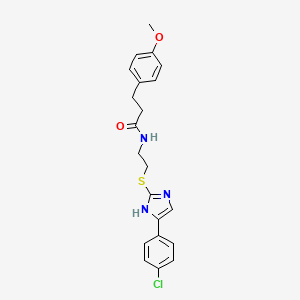
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534804.png)
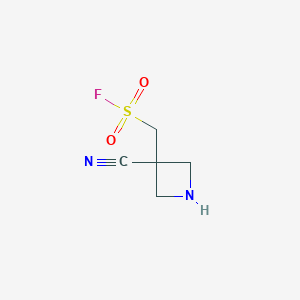

![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)